1-Hexyl-4-methylpiperidine
Description
1-Hexyl-4-methylpiperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a hexyl group at the 1-position and a methyl group at the 4-position. Piperidine derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and material science .
Properties
CAS No. |
96331-79-2 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1-hexyl-4-methylpiperidine |
InChI |
InChI=1S/C12H25N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h12H,3-11H2,1-2H3 |
InChI Key |
JFTNESUGLJGDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hexyl-4-methylpiperidine typically involves the reaction of hexylamine with 4-methylpiperidine under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Hexyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of neurotransmitter systems and interaction with cellular receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Hexyl-4-methylpiperidine with structurally or functionally related piperidine derivatives, based on available evidence:
Key Observations:
Lipophilicity vs. Solubility :
- The hexyl chain in 1-Hexyl-4-methylpiperidine likely increases its lipophilicity compared to smaller analogs like 4-methylpiperidine hydrochloride , which is water-soluble due to its ionic hydrochloride salt .
- Fluorinated analogs (e.g., 4-(4-fluorophenyl)-4-hydroxy piperidine ) balance polarity and lipophilicity via aromatic fluorine and hydroxyl groups .
Biological Activity :
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one demonstrates antimicrobial activity, attributed to its methoxyphenyl and acetyl groups .
- Pyrimidine-piperidine hybrids (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ) leverage nitrogen-rich frameworks for targeting enzymes like kinases .
Synthetic Utility :
- Piperidine derivatives with simple substituents (e.g., methyl or hydroxy groups) are often intermediates in multi-step syntheses, as seen in Schemes 1 and 2 of .
Research Findings and Limitations
- Gaps in Data : Direct experimental data on 1-Hexyl-4-methylpiperidine are absent in the provided evidence. Insights are inferred from structurally related compounds.
- Structural Predictions : The hexyl chain may enhance blood-brain barrier penetration, but this requires validation via pharmacokinetic studies.
- Synthetic Challenges : Introducing a hexyl group may require specialized reagents (e.g., NaBH3CN for reductive amination, as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
